molecular formula C19H19N3O3 B4619933 2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide

2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide

Cat. No.: B4619933
M. Wt: 337.4 g/mol
InChI Key: IHWRBXYPKWMVFQ-FPQBULDBSA-N
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Description

2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide, also known as MPHEB, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. The unique chemical structure of MPHEB has led to its investigation as a potential drug candidate for a variety of diseases.

Scientific Research Applications

Antimicrobial Activities

A key area of research for related compounds involves their antimicrobial properties. Schiff base benzamides derived from similar chemical frameworks have shown potent antimicrobial activity, including against strains like Candida albicans and Pseudomonas aeruginosa. These compounds have been synthesized through the nucleophilic attack of hydrazine hydrate on specific precursors, leading to the formation of Schiff base compounds with significant biological activity (Karanth et al., 2018).

Catalytic Applications

Another research direction includes the encapsulation of metal complexes with related ligands in zeolites, demonstrating efficient catalysis in oxidation reactions. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, showing high catalytic activity and reusability for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Anticonvulsant and Neurotoxicity Evaluation

Compounds with a pyrimidine-5-carbonitrile core, closely related to the structural motif of the chemical , have been evaluated for their anticonvulsant and neurotoxicity effects. Some of these derivatives have demonstrated high activity in preventing seizures at relatively low doses, indicating their potential as leads for developing new anticonvulsant drugs (Shaquiquzzaman et al., 2012).

Electrochemical Sensing and Polymer Modification

Research has also extended into the synthesis of conductive polyamides for electrochemical sensing, where derivatives of the chemical structure have been utilized in modifying electrodes for detecting specific substances, such as methotrexate, an anticancer drug. This indicates the compound's utility in developing sensitive and selective sensors for biomedical applications (Abdel-Rahman et al., 2023).

Properties

IUPAC Name

2-methoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-17-12-6-5-11-16(17)19(24)20-14-18(23)22-21-13-7-10-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b10-7+,21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWRBXYPKWMVFQ-FPQBULDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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